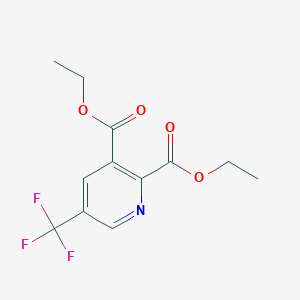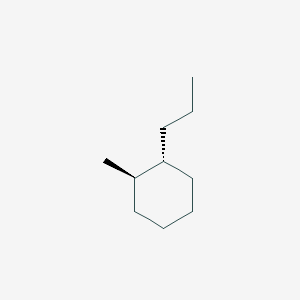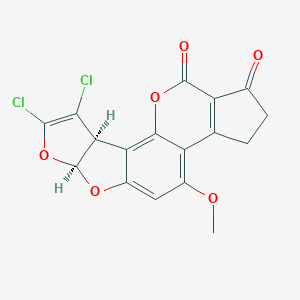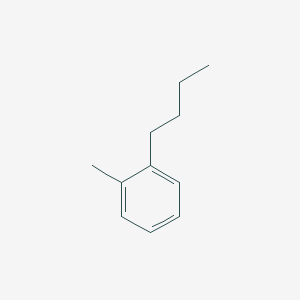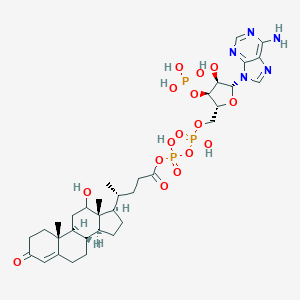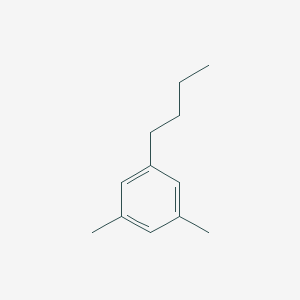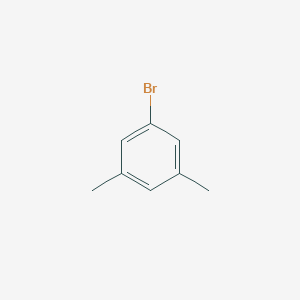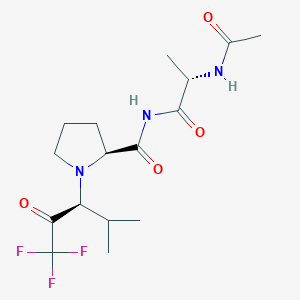
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone (APVTFMK) is a synthetic peptide derivative that has been studied extensively for its potential applications in scientific research. It is a protease inhibitor that has been shown to have significant effects on the biochemical and physiological processes of cells. In
Mécanisme D'action
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone works by inhibiting the activity of proteases. Proteases are enzymes that break down proteins. They play a critical role in various biological processes, including cell signaling, cell death, and immune response. By inhibiting the activity of proteases, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone can affect these processes and potentially lead to therapeutic benefits.
Effets Biochimiques Et Physiologiques
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has been shown to have significant effects on the biochemical and physiological processes of cells. It has been shown to inhibit the activity of various proteases, including caspases, which are involved in programmed cell death. Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has also been shown to inhibit the activity of proteases involved in viral replication, making it a potential candidate for antiviral therapies.
Avantages Et Limitations Des Expériences En Laboratoire
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has several advantages for lab experiments. It is a stable and highly soluble compound, making it easy to handle and use in experiments. It is also relatively inexpensive compared to other protease inhibitors. However, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It may also have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone. One potential direction is the development of more potent and selective protease inhibitors based on the structure of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone. Another direction is the study of the effects of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone on other biological processes, such as inflammation and immune response. Additionally, the potential therapeutic applications of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone in various diseases, including cancer and viral infections, warrant further investigation.
Conclusion:
In conclusion, Acetylalanyl-prolyl-valyl-trifluoromethyl ketone is a synthetic peptide derivative that has been extensively studied for its potential applications in scientific research. It is a protease inhibitor that has been shown to have significant effects on the biochemical and physiological processes of cells. Its stable and highly soluble nature makes it a valuable tool for lab experiments. The future directions for the study of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone include the development of more potent and selective protease inhibitors and the investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of Acetylalanyl-prolyl-valyl-trifluoromethyl ketone involves the use of solid-phase peptide synthesis techniques. The synthesis process involves the use of a resin-bound amino acid as a starting material, which is then coupled with the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using chromatography techniques.
Applications De Recherche Scientifique
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has been studied extensively for its potential applications in scientific research. It has been shown to have significant effects on the biochemical and physiological processes of cells. It is commonly used as a protease inhibitor in various research studies. It has been used to study the role of proteases in various diseases, including cancer and viral infections. Acetylalanyl-prolyl-valyl-trifluoromethyl ketone has also been used to study the mechanisms of cell death and survival.
Propriétés
Numéro CAS |
116380-62-2 |
|---|---|
Nom du produit |
Acetylalanyl-prolyl-valyl-trifluoromethyl ketone |
Formule moléculaire |
C16H24F3N3O4 |
Poids moléculaire |
379.37 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-2-acetamidopropanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24F3N3O4/c1-8(2)12(13(24)16(17,18)19)22-7-5-6-11(22)15(26)21-14(25)9(3)20-10(4)23/h8-9,11-12H,5-7H2,1-4H3,(H,20,23)(H,21,25,26)/t9-,11-,12-/m0/s1 |
Clé InChI |
HEOADFSIIIRXGH-DLOVCJGASA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C |
SMILES |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C |
Autres numéros CAS |
116380-62-2 |
Synonymes |
Ac-Ala-Pro-Val-trifluoromethyl ketone acetylalanyl-prolyl-valyl-trifluoromethyl ketone APV-TFMK trifluromethyl ketone, acetyl-alanyl-prolyl-valyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



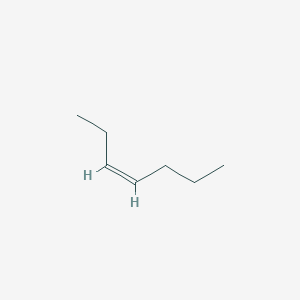
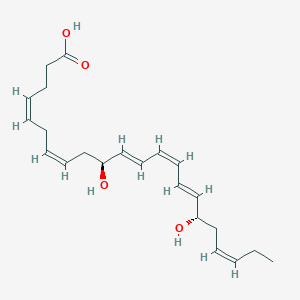
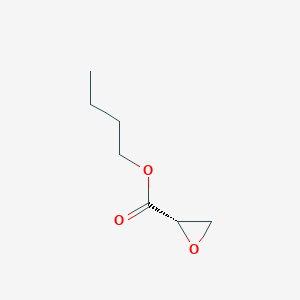
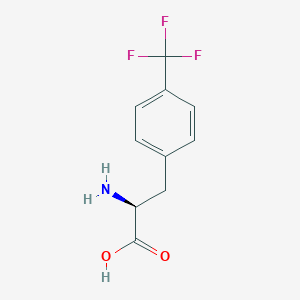
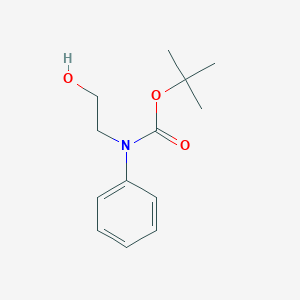
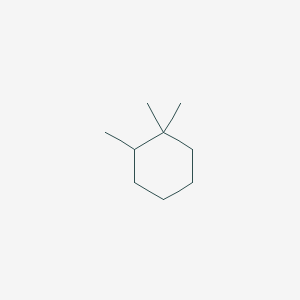
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)
